molecular formula C5H10ClN3S B13494677 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B13494677
M. Wt: 179.67 g/mol
InChI Key: OIOWEZTUIVOCMY-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-ethyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: None required

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Reactants: 4-ethyl-1,2,3-thiadiazole and methanamine

    Solvent: Industrial-grade ethanol or methanol

    Reaction Vessel: Stainless steel reactors

    Purification: Crystallization or recrystallization from ethanol or methanol

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or secondary amines

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can:

Comparison with Similar Compounds

  • 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
  • 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

Comparison: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the thiadiazole ring, which can influence its chemical reactivity and biological activity. Compared to its isopropyl and dimethyl counterparts, the ethyl group may provide different steric and electronic effects, leading to variations in its interaction with biological targets and its overall efficacy in various applications .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

(4-ethylthiadiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-2-4-5(3-6)9-8-7-4;/h2-3,6H2,1H3;1H

InChI Key

OIOWEZTUIVOCMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)CN.Cl

Origin of Product

United States

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